molecular formula C26H19N5O B11546927 N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11546927
M. Wt: 417.5 g/mol
InChI Key: QOJMNIDIKQXVOE-OVVQPSECSA-N
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Description

N’-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a triazole ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between naphthalen-2-carbaldehyde and 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or naphthalene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole or naphthalene derivatives.

Scientific Research Applications

N’-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ylmethylidene derivatives: Compounds with similar naphthalene-based structures.

    1,2,4-Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxylic acid.

Uniqueness

N’-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H19N5O

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C26H19N5O/c32-26(29-27-18-19-15-16-20-9-7-8-12-22(20)17-19)24-28-25(21-10-3-1-4-11-21)31(30-24)23-13-5-2-6-14-23/h1-18H,(H,29,32)/b27-18+

InChI Key

QOJMNIDIKQXVOE-OVVQPSECSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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